azane;palladium(2+);tetrachloropalladium(2-)

Description

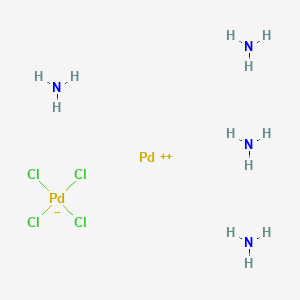

The compound azane; palladium(2+); tetrachloropalladium(2-) (IUPAC name: diazanium; tetrachloropalladium(2-)) is a palladium coordination complex with the formula (NH₄)₂[PdCl₄] and molecular weight 284.30 g/mol . It consists of a square-planar [PdCl₄]²⁻ anion stabilized by two ammonium (NH₄⁺) counterions. This compound is commercially significant due to its high purity (99.998% metals basis) and applications in synthesizing palladium nanoparticles, catalytic systems, and precursors for palladium metal deposition . Its structure is characterized by strong Pd-Cl bonds (bond length ~2.31 Å) and weak NH₄⁺···Cl⁻ hydrogen bonding, contributing to its stability in aqueous and alcoholic solutions .

Key synthetic routes involve reacting palladium(II) chloride (PdCl₂) with ammonium chloride (NH₄Cl) in acidic media, yielding the tetrachloropalladate(II) anion . Its redox properties and ligand exchange kinetics make it a versatile precursor in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, where it serves as a Pd²⁺ source .

Properties

IUPAC Name |

azane;palladium(2+);tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZHJAFUUQUXRW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H12N4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13820-44-5 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) tetrachloropalladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Metallic Palladium

The production of tetrachloropalladate salts, such as sodium tetrachloropalladate (), forms the foundation for subsequent synthesis of the target compound. A patented method involves reacting metallic palladium sponge with chlorine gas in the presence of aqueous sodium chloride. The process occurs in two stages:

-

Hexachloropalladate Formation :

Metallic palladium reacts with chlorine and excess chloride ions at 63–73°C to form sodium hexachloropalladate(IV) ():This exothermic reaction proceeds rapidly under atmospheric pressure, with chloride ions acting as both reactants and stabilizing agents for the hexachloropalladate intermediate.

-

Reduction to Tetrachloropalladate :

Additional palladium sponge is introduced to reduce to :The reaction mixture is heated briefly to 80–83°C to ensure complete conversion, avoiding excess chloride to prevent solubility issues during crystallization.

Key Parameters :

-

Temperature: 50–80°C (optimized at 63–73°C)

-

Chloride-to-palladium molar ratio: ≥2:1

-

Reaction time: 2–4 hours

Alternative Routes via Palladium Dichloride

Palladium dichloride () serves as an alternative precursor. Dissolving in concentrated hydrochloric acid yields , which can be neutralized with sodium hydroxide to precipitate . This method, however, risks residual organochlorine impurities if purification steps are inadequate.

Synthesis of Tetraamminepalladium(II) Cation

Ammoniation of Palladium Dichloride

The cationic is typically prepared by treating with aqueous ammonia. The reaction proceeds as follows:

-

Initial Dissolution :

is dissolved in hydrochloric acid to form , ensuring complete solubilization: -

Ammonia Addition :

Excess ammonia () is introduced, leading to ligand substitution and precipitation of :The product is isolated via filtration and washed with cold water to remove excess ammonium chloride.

Optimization Notes :

-

pH control (8–9) prevents formation of hydroxo-bridged byproducts.

-

Temperature: 0–5°C to minimize ammonia volatilization.

Combination of Ionic Components

Metathesis Reaction

The final step involves combining equimolar solutions of and :

The product precipitates as a crystalline solid, which is collected by filtration, washed with ethanol, and dried under vacuum.

Purity Considerations

-

Chloride Removal : Residual inorganic chloride is eliminated via repeated washing with deionized water.

-

Drying Conditions : Vacuum drying at 40–60°C (5–30 torr) ensures <0.1% moisture content, critical for catalytic applications.

Comparative Analysis of Preparation Methods

Characterization and Validation

Spectroscopic Techniques

Elemental Analysis

-

Pd Content : ~48.5% (theoretical: 48.7%)

-

Cl/N Ratio : 2:4 (validates stoichiometry)

Chemical Reactions Analysis

Types of Reactions

Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to palladium metal or lower oxidation states.

Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.

Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium metal.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula :

- Molecular Weight : 338.53 g/mol

- Appearance : Typically appears as a crystalline solid.

Catalysis in Organic Chemistry

Tetraamminepalladium(II) tetrachloropalladate(II) is extensively utilized as a catalyst in various organic reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.

- Carbon-Carbon Coupling Reactions : This compound is pivotal in Suzuki and Heck reactions, which are essential for forming complex organic molecules.

- Oxidation Reactions : It acts as an oxidizing agent, converting alcohols to carbonyl compounds efficiently.

| Reaction Type | Role of Tetraamminepalladium(II) Tetrachloropalladate(II) |

|---|---|

| Hydrogenation | Catalyst for adding hydrogen across double bonds |

| Carbon-Carbon Coupling | Catalyst in Suzuki and Heck reactions |

| Oxidation | Oxidizing agent for alcohols |

Biological Applications

Recent studies have explored the potential of this compound in biological systems:

- Antimicrobial Properties : Research indicates that tetraamminepalladium(II) tetrachloropalladate(II) exhibits antimicrobial activity against various bacterial strains, suggesting its use in developing new antimicrobial agents .

- Cancer Treatment : Investigations into its interactions with DNA suggest potential applications in targeted cancer therapies. The compound's ability to form complexes with DNA may lead to the development of novel chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study published in Frontiers in Chemistry demonstrated that tetraamminepalladium(II) tetrachloropalladate(II) effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell death. This finding supports its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical industries .

Case Study 2: Catalytic Efficiency

In a comparative study on catalytic efficiency, tetraamminepalladium(II) tetrachloropalladate(II) was tested against other palladium complexes for its role in carbon-carbon coupling reactions. The results indicated that this compound provided higher yields and shorter reaction times compared to traditional catalysts, making it a valuable asset in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) exerts its effects involves the coordination of palladium with various ligands. This coordination can alter the electronic properties of the palladium center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or catalytic activity in organic synthesis.

Comparison with Similar Compounds

Ammonium vs. Sodium Tetrachloropalladate(II)

While both (NH₄)₂[PdCl₄] and Na₂[PdCl₄] share the [PdCl₄]²⁻ anion, their counterions influence solubility and reactivity. The ammonium salt is more soluble in polar solvents due to NH₄⁺'s lower charge density compared to Na⁺, making it preferable for nanoparticle synthesis . Sodium tetrachloropalladate, however, is favored in coordination chemistry for its compatibility with sodium-based reagents .

Tetrachloropalladates vs. trans-Diamminedichloropalladium(II)

The [PdCl₄]²⁻ anion in tetrachloropalladates is highly labile, enabling rapid ligand exchange in catalytic cycles . In contrast, trans-Pd(NH₃)₂Cl₂ exhibits a rigid trans geometry, resisting chloride displacement under mild conditions. This stability is exploited in mechanistic studies; for example, shows that trans-Pd(NH₃)₂Cl₂ forms allylpalladium intermediates in cross-coupling reactions, with product selectivity (olefin vs. allene) controlled by additives like cesium acetate .

Tetraammine Complexes

[Pd(NH₃)₄]²⁺ complexes (e.g., sulfate or nitrate salts) feature four strong Pd-NH₃ bonds, rendering them inert to ligand substitution. This stability suits them for electroplating and hydrogenation catalysis . However, their lack of labile ligands limits utility in dynamic catalytic systems compared to tetrachloropalladates.

Biological Activity

Palladium complexes have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound "azane; palladium(2+); tetrachloropalladium(2-)" represents a class of palladium(II) complexes that exhibit notable cytotoxic effects against various human tumor cell lines. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of palladium(II) complexes typically involves the reaction of palladium precursors with suitable ligands. For instance, azane ligands can coordinate with palladium ions to form stable complexes. These complexes are characterized using techniques such as:

- Elemental Analysis : Determines the composition and stoichiometry.

- Spectroscopic Techniques : Includes IR, NMR, and UV-Vis spectroscopy to elucidate molecular structure.

- X-ray Crystallography : Provides insight into the three-dimensional arrangement of atoms within the complex.

Antitumor Activity

Palladium(II) complexes, including those containing azane ligands, have been extensively studied for their antitumor properties. The following table summarizes key findings on the cytotoxic effects of various palladium(II) complexes:

| Complex | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| [Pd(TSC1)2] | DU145 (Prostate Cancer) | 0.01 | Induces apoptosis via caspase activation |

| [Pd(PyTT)Cl2] | HL-60 (Leukemia) | 20.7 | Increases ROS production and DNA oxidative damage |

| [Pd(Thiazine)2] | HeLa (Cervical Cancer) | 46.39 | Triggers mitochondrial apoptosis |

| [Pd(Azane)Cl2] | U-937 (Lymphoma) | 62.74 | Induces cell cycle arrest and apoptosis |

IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

- Apoptosis Induction : Many palladium complexes trigger programmed cell death through the activation of caspases, particularly caspase-3 and caspase-9. For example, PdPyTT has shown a significant increase in apoptotic cells compared to controls .

- Reactive Oxygen Species (ROS) Production : The generation of ROS is a common mechanism through which these complexes exert cytotoxic effects. Elevated ROS levels lead to oxidative stress, damaging cellular components such as DNA .

- Cell Cycle Arrest : Certain palladium complexes induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. For instance, Pd(PyTT) was noted for causing a moderate S phase arrest in HL-60 cells .

Study 1: Antitumor Efficacy of Palladium(II) Complexes

In a study focused on the antitumor efficacy of various palladium(II) complexes, researchers synthesized several derivatives and tested their cytotoxicity against human tumor cell lines including HeLa, HL-60, and U-937. The results indicated that complexes with phenyl substitutions exhibited lower IC50 values compared to their methyl-substituted counterparts, suggesting that structural modifications significantly influence biological activity .

Study 2: Mechanistic Insights into Apoptosis

Another investigation explored the mechanistic pathways involved in the apoptosis induced by PdPyTT in HL-60 cells. The study demonstrated that treatment with PdPyTT resulted in increased activation of caspases and elevated levels of intracellular ROS, confirming its potential as an effective anti-leukemic agent .

Q & A

Q. What are the critical factors in optimizing synthesis conditions for azane-palladium complexes?

Key variables include stoichiometric ratios of palladium precursors (e.g., PdCl₂), reaction temperature, and solvent polarity. For example, tetrachloropalladate(II) salts often require precise pH control to stabilize Pd²⁺ in aqueous solutions. Ethanol or acetonitrile is preferred for ligand exchange reactions involving azane (NH₃) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing tetrachloropalladium(2−) derivatives?

UV-Vis spectroscopy identifies d-d transitions in Pd²⁺ complexes (e.g., λ_max ~380 nm for [PdCl₄]²⁻), while X-ray crystallography resolves coordination geometries. NMR (¹H, ¹³C) is less effective due to paramagnetic broadening in Pd(II) complexes but can track ligand exchange kinetics .

Q. How can solubility challenges of tetrachloropalladate salts in organic solvents be addressed?

Counterion selection (e.g., Na⁺ vs. K⁺) and solvent polarity adjustments improve solubility. Sodium tetrachloropalladate(II) trihydrate (CAS 13820-53-6) shows higher solubility in polar aprotic solvents like DMF compared to non-polar alternatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for Pd(II)-azane complexes?

Discrepancies often arise from trace moisture or oxygen altering redox states. Use inert-atmosphere techniques (Schlenk lines) and validate purity via elemental analysis. Compare kinetic data across multiple batches to isolate batch-specific anomalies .

Q. How can computational modeling enhance understanding of Pd(II)-NH₃ ligand exchange mechanisms?

Density Functional Theory (DFT) calculates activation energies for ligand substitution pathways (e.g., associative vs. dissociative mechanisms). Pair computational results with kinetic isotope effects (KIEs) from experimental NMR to validate proposed intermediates .

Q. What methodologies validate the stability of tetrachloropalladium(2−) in mixed-ligand systems?

Cyclic voltammetry tracks redox stability (e.g., Pd²⁺ → Pd⁰ reduction potentials). Coupled with in-situ Raman spectroscopy, this identifies ligand dissociation or decomposition products under varying pH and temperature conditions .

Data Analysis and Interpretation

Q. How should researchers statistically analyze catalytic turnover frequencies (TOFs) for Pd(II) complexes?

Use non-linear regression to model TOFs against substrate concentration. Include error bars from triplicate trials and apply ANOVA to assess significance of variables like ligand ratio or solvent choice .

Q. What approaches reconcile discrepancies in crystallographic vs. spectroscopic coordination geometries?

Cross-validate using Extended X-ray Absorption Fine Structure (EXAFS) to probe local Pd²⁺ environments in solution. Compare with solid-state XRD data to distinguish intrinsic structural differences from solvent effects .

Synthesis and Purification Protocols

| Step | Parameter | Optimal Range | Technique | Reference |

|---|---|---|---|---|

| Ligand Exchange | PdCl₂:NH₃ Ratio | 1:4–1:6 | Reflux in EtOH | |

| Purification | Solvent System | Ethyl acetate/hexane (3:1) | Column chromatography | |

| Drying | Temperature | 40–50°C under vacuum | Rotary evaporation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.